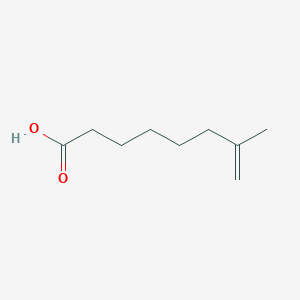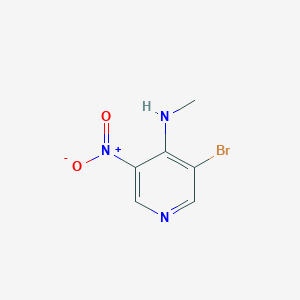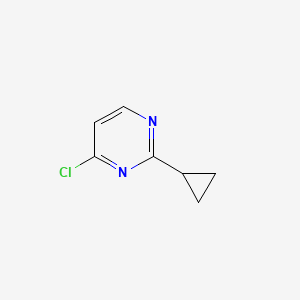
1-Naphthoylacetonitrile
Descripción general
Descripción
1-Naphthoylacetonitrile, also known as 3-(1-naphthyl)-3-oxopropanenitrile, is a chemical compound that belongs to the class of naphthalene derivatives . It has a molecular weight of 195.22 .
Molecular Structure Analysis
The molecular formula of 1-Naphthoylacetonitrile is C13H9NO . The InChI code is 1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 . The canonical SMILES string is C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N .Physical And Chemical Properties Analysis
1-Naphthoylacetonitrile is a light yellow solid . It has a molecular weight of 195.22 g/mol . The computed properties include a topological polar surface area of 40.9 Ų, a complexity of 288, and a XLogP3-AA of 2.7 .Aplicaciones Científicas De Investigación
-
Scientific Field: Drug Development
- Application Summary : 1-Naphthoylacetonitrile has various applications in scientific research, including its role in drug development. It’s used in the synthesis of various pharmaceutical compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular drug being developed. Typically, this involves chemical reactions under controlled conditions to incorporate 1-Naphthoylacetonitrile into the desired compound .
- Results or Outcomes : The outcomes of these processes are new pharmaceutical compounds that can then be tested for potential therapeutic effects.
-
Scientific Field: Cancer Treatment
- Application Summary : The compound has been shown to have potential therapeutic effects in the treatment of cancer.
- Methods of Application : This typically involves incorporating 1-Naphthoylacetonitrile into a drug formulation, which is then tested in preclinical and clinical trials. The specific methods and procedures would depend on the nature of the drug and the type of cancer being treated.
- Results or Outcomes : The outcomes of these trials could include evidence of the drug’s efficacy in treating cancer, as well as data on its safety and any side effects.
-
Scientific Field: Chemical Synthesis
- Application Summary : 1-Naphthoylacetonitrile can be used as an important intermediate in organic synthesis . It’s involved in the synthesis of a variety of important compounds .
- Methods of Application : The specific methods of application would depend on the particular compound being synthesized. This typically involves chemical reactions under controlled conditions .
- Results or Outcomes : The outcomes of these processes are new compounds that can then be used in various applications, such as drug development, material science, and more .
-
Scientific Field: Material Science
- Application Summary : While specific applications of 1-Naphthoylacetonitrile in material science are not readily available, nitrile-containing compounds are generally useful in the synthesis of polymers and other materials .
- Methods of Application : This would involve chemical reactions to incorporate 1-Naphthoylacetonitrile into the desired material .
- Results or Outcomes : The outcomes could include new materials with desired properties, such as improved strength, durability, or other characteristics .
-
Scientific Field: Nanotechnology
- Application Summary : While specific applications of 1-Naphthoylacetonitrile in nanotechnology are not readily available, nitrile-containing compounds are generally useful in the synthesis of nanomaterials .
- Methods of Application : This would involve chemical reactions to incorporate 1-Naphthoylacetonitrile into the desired nanomaterial .
- Results or Outcomes : The outcomes could include new nanomaterials with desired properties .
-
Scientific Field: Analytical Chemistry
- Application Summary : 1-Naphthoylacetonitrile could potentially be used as a standard or reagent in various analytical chemistry techniques .
- Methods of Application : This would depend on the specific analytical technique being used .
- Results or Outcomes : The outcomes could include accurate and precise measurements of various chemical species .
Safety And Hazards
Propiedades
IUPAC Name |
3-naphthalen-1-yl-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-8-13(15)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBLQCEBCGPRVBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620529 | |
| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthoylacetonitrile | |
CAS RN |
39528-57-9 | |
| Record name | 3-(Naphthalen-1-yl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40620529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3,6-dihydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B1370394.png)






![3-[(3-Aminopyrrolidin-1-yl)methyl]phenol](/img/structure/B1370416.png)
![6-Chloro-[1,2,4]triazolo[1,5-B]pyridazine-2-carboxylic acid](/img/structure/B1370420.png)



